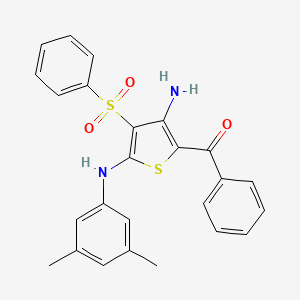

5-benzoyl-3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)thiophene-2,4-diamine

Description

3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a thienyl ring substituted with amino, phenylsulfonyl, and phenylmethanone groups

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-16-13-17(2)15-19(14-16)27-25-24(32(29,30)20-11-7-4-8-12-20)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZFCJSWWWEBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thienyl core, followed by the introduction of the amino, phenylsulfonyl, and phenylmethanone groups through various substitution reactions. Common reagents used in these steps include thionyl chloride, aniline derivatives, and sulfonyl chlorides, under conditions such as reflux and the use of catalysts like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups, leading to the formation of nitroso or sulfoxide derivatives. Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a sulfide or thiol. Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions: Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. Reduction: Reagents like lithium aluminum hydride or sodium borohydride in aprotic solvents. Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties. Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets. Industry: It is utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to changes in cellular processes. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

- 4,4’-Dichlorobenzophenone: Shares structural similarities with the phenylmethanone group.

- Vanillin acetate: Contains aromatic rings and functional groups that allow for similar chemical reactions.

Uniqueness: The unique combination of amino, phenylsulfonyl, and thienyl groups in 3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone] imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it valuable for targeted applications in research and industry.

Biological Activity

5-benzoyl-3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound with notable biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and comparisons with related compounds.

This compound is primarily recognized for its interactions with various enzymes and proteins. It has been shown to inhibit key enzymes involved in metabolic pathways, impacting overall cellular biochemistry. For instance, it interacts with the active sites of enzymes, leading to inhibition or modulation of their activity.

Table 1: Key Biochemical Interactions

| Enzyme/Protein | Effect |

|---|---|

| Tyrosinase | Inhibition of melanin production |

| MAPK/ERK Pathway | Modulation of cell proliferation and differentiation |

| Transcription Factors | Alteration in gene expression levels |

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and altering gene expression. In particular, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation. Additionally, it can induce changes in the expression of genes involved in metabolic processes.

Case Study: B16F10 Cells

In experiments using B16F10 murine melanoma cells, the compound demonstrated significant anti-melanogenic effects. It inhibited melanin production effectively without exhibiting cytotoxicity at concentrations up to 20 µM over 48 and 72-hour periods . This highlights its potential for therapeutic applications in pigmentation disorders.

The mechanism by which this compound exerts its biological effects involves binding to specific biomolecules. This binding can lead to either inhibition or activation of enzymatic activities. The interactions may occur at the active site or allosteric sites of target proteins, resulting in significant biological outcomes.

Mechanistic Insights

- Enzyme Binding : The compound's structure allows it to bind effectively to enzyme active sites.

- Gene Regulation : It can influence transcription factors that regulate gene expression.

- Stability and Degradation : Laboratory studies indicate that while the compound remains stable under certain conditions, degradation over time may reduce its efficacy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene derivatives but is unique due to its specific substituents.

Table 2: Comparison with Related Compounds

| Compound | Key Features |

|---|---|

| Thiophene-2,4-diamine derivatives | Common core structure; varied substituents |

| Benzoyl-substituted thiophenes | Presence of benzoyl group; similar activity |

| Benzenesulfonyl-substituted thiophenes | Sulfonyl group impacts solubility and reactivity |

The distinct combination of substituents in this compound may confer unique chemical properties that enhance its biological activity compared to related compounds.

Q & A

Q. Q1. What are the key challenges in synthesizing 5-benzoyl-3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)thiophene-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including thiophene functionalization, sulfonylation, and regioselective amination. Challenges include:

- Regioselectivity: Ensuring proper substitution at the 2,4-positions of the thiophene ring (critical for bioactivity) requires precise stoichiometry and catalysts. For example, benzoylisothiocyanate must react with thiophene precursors in 1,4-dioxane under controlled temperatures to avoid side products .

- Purification: Chromatography or recrystallization (using solvents like methanol or ethyl acetate) is essential due to byproducts from competing sulfonylation pathways .

- Yield Optimization: Reaction time and catalyst choice (e.g., triethylamine for amination) significantly impact yield. Pilot studies suggest room-temperature stirring for 12–24 hours improves product stability .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Compare experimental - and -NMR shifts with computational predictions (e.g., density functional theory). For example, the benzenesulfonyl group typically shows downfield shifts (~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry: Confirm molecular weight (theoretical: 506.59 g/mol) via high-resolution MS. Fragmentation patterns help identify substituents like the 3,5-dimethylphenyl group .

- X-ray Crystallography: Resolve crystal structures to verify spatial arrangement of the benzoyl and sulfonyl groups, which influence bioactivity .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity, and what experimental frameworks are recommended for SAR studies?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications and bioassays:

- Substituent Libraries: Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on enzyme inhibition. For example, analogs with 3,4-dimethoxyphenyl substituents showed enhanced kinase inhibition .

- Assay Design: Use cell viability assays (MTT) and enzyme inhibition assays (e.g., topoisomerase IIα) to quantify activity. Compare IC values across analogs; for instance, the parent compound inhibits cancer cell growth at ~5–10 μM in vitro .

- Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins. The benzoyl group’s orientation in the hydrophobic pocket is critical for binding affinity .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from differences in experimental design:

- Cell Line Variability: Test the compound against multiple cancer cell lines (e.g., MCF-7 vs. HeLa) to account for lineage-specific responses. For example, activity against MCF-7 may correlate with estrogen receptor expression .

- Assay Conditions: Standardize protocols for parameters like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (48–72 hours). Contradictory IC values in literature often stem from non-uniform conditions .

- Metabolite Interference: Use HPLC-MS to verify compound stability in culture media. Degradation products (e.g., free thiophene derivatives) may confound results .

Q. Q5. What advanced techniques are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Combine biochemical and biophysical methods:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified enzymes (e.g., kinases or topoisomerases). A reported of 120 nM was observed for similar triazine derivatives .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to confirm competitive vs. allosteric inhibition .

- Western Blotting: Assess downstream effects (e.g., phosphorylation levels of apoptotic markers like caspase-3) in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.